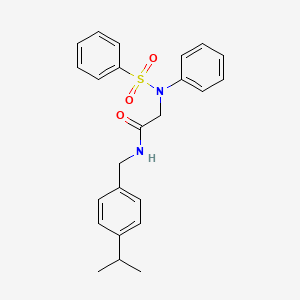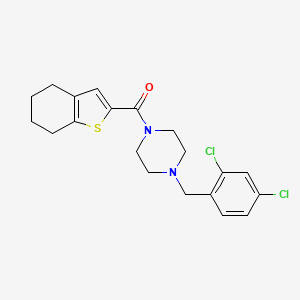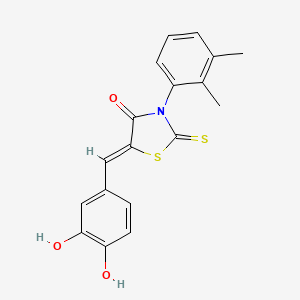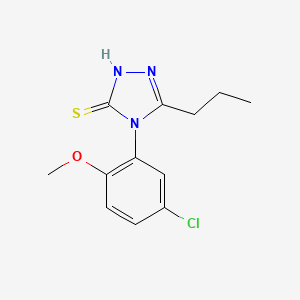![molecular formula C20H13ClF2N2O4S B4627480 5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide" typically involves multiple steps, including the condensation of key building blocks, activation and coupling reactions, and careful selection of reaction conditions to achieve the desired product. For example, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involves N-methylation, reduction, condensation with furoyl chloride, and oxidation steps, showcasing the complexity and precision required in synthesizing similar compounds (El’chaninov et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds akin to "5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide" is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the conformation, bonding patterns, and spatial arrangement of atoms within the molecule, critical for understanding its chemical behavior and interaction with other molecules. The structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, for instance, was elucidated through X-ray diffraction, showing a dihedral angle between the pyrazole and thiophene rings, which is indicative of the molecule's three-dimensional conformation (Kumara et al., 2018).
Applications De Recherche Scientifique
Antihyperglycemic Agents
A study by Nomura et al. (1999) explored benzamide derivatives as antidiabetic agents. They identified a compound, similar in structure to the one , as a potential drug for treating diabetes mellitus (Nomura et al., 1999).
Photosensitized Oxygenation
Research by Matsuura and Saito (1969) investigated the photosensitized oxygenation of a thiazole, which is structurally related to the compound . They explored its potential in photodynamic actions of biological systems (Matsuura & Saito, 1969).
Synthesis and Transformations
El’chaninov et al. (2018) focused on the synthesis and transformations of compounds including benzothiazoles. They explored the condensation and oxidation processes, which are relevant to understanding the chemical behavior of compounds like the one you're interested in (El’chaninov et al., 2018).
Reaction with Active Methylene Compounds
Kataoka et al. (1998) examined the reaction of specific salts with active methylene compounds, leading to the formation of furan derivatives. This study sheds light on the reactivity of such compounds, which could be relevant to understanding the chemical properties of your compound of interest (Kataoka et al., 1998).
ESIPT Inspired Fluorescent Derivatives
Padalkar et al. (2011) synthesized fluorescent derivatives based on benzothiazole. They explored the photophysical properties of these compounds, which can be relevant for understanding the optical characteristics of similar compounds (Padalkar et al., 2011).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and benzothiazoles, evaluating their potential as anti-inflammatory and analgesic agents. This research demonstrates the potential pharmaceutical applications of similar compounds (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized benzamide derivatives for evaluation against various cancer cell lines. Their research highlights the potential of similar compounds in cancer treatment (Ravinaik et al., 2021).
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of a compound structurally related to the one with cannabinoid receptors. Such studies are crucial for understanding the pharmacological properties of similar compounds (Shim et al., 2002).
Propriétés
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N2O4S/c21-13-3-1-2-4-15(13)27-10-12-6-8-16(28-12)18(26)25-20-24-14-7-5-11(29-19(22)23)9-17(14)30-20/h1-9,19H,10H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZVLBISIKQDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)




![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)